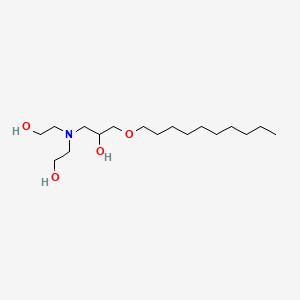
1-(Bis(2-hydroxyethyl)amino)-3-(decyloxy)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bis(2-hydroxyethyl)amino)-3-(decyloxy)propan-2-ol is a chemical compound with a molecular formula of C15H33NO4. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a bis(2-hydroxyethyl)amino group and a decyloxy group attached to a propan-2-ol backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bis(2-hydroxyethyl)amino)-3-(decyloxy)propan-2-ol typically involves the reaction of 1-chloro-3-(decyloxy)propan-2-ol with bis(2-hydroxyethyl)amine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Bis(2-hydroxyethyl)amino)-3-(decyloxy)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
1-(Bis(2-hydroxyethyl)amino)-3-(decyloxy)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is employed in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the formulation of surfactants and emulsifiers.
Wirkmechanismus
The mechanism of action of 1-(Bis(2-hydroxyethyl)amino)-3-(decyloxy)propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The bis(2-hydroxyethyl)amino group can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the decyloxy group can interact with hydrophobic regions of proteins, affecting their conformation and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Bis(2-hydroxyethyl)amino)propan-2-ol: This compound lacks the decyloxy group, making it less hydrophobic.
1-(Bis(2-hydroxyethyl)amino)-3-(octyloxy)propan-2-ol: Similar structure but with a shorter alkyl chain.
1-(Bis(2-hydroxyethyl)amino)-3-(dodecyloxy)propan-2-ol: Similar structure but with a longer alkyl chain.
Uniqueness
1-(Bis(2-hydroxyethyl)amino)-3-(decyloxy)propan-2-ol is unique due to its specific combination of hydrophilic and hydrophobic groups, which allows it to interact with a wide range of molecular targets. This makes it a versatile compound in various applications, from chemical synthesis to biological studies.
Eigenschaften
CAS-Nummer |
66354-57-2 |
|---|---|
Molekularformel |
C17H37NO4 |
Molekulargewicht |
319.5 g/mol |
IUPAC-Name |
1-[bis(2-hydroxyethyl)amino]-3-decoxypropan-2-ol |
InChI |
InChI=1S/C17H37NO4/c1-2-3-4-5-6-7-8-9-14-22-16-17(21)15-18(10-12-19)11-13-20/h17,19-21H,2-16H2,1H3 |
InChI-Schlüssel |
COMSLVZXDHSHPO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOCC(CN(CCO)CCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


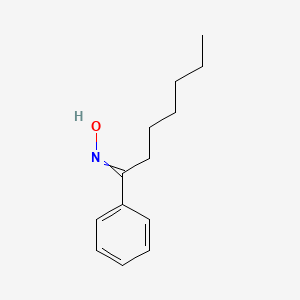
![N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]cyclohex-2-en-1-imine](/img/structure/B14474233.png)


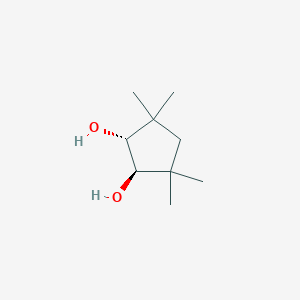

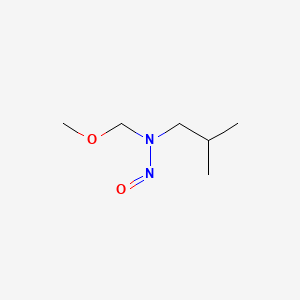

![N-[3-(5-Bromofuran-2-YL)prop-2-EN-1-ylidene]hydroxylamine](/img/structure/B14474290.png)
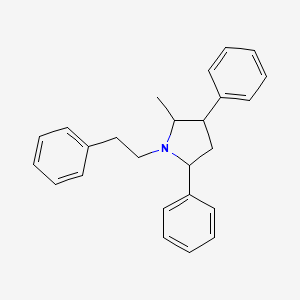

![2,2'-({2-[Bis(hydroxymethyl)amino]-2-oxoethyl}azanediyl)diacetic acid](/img/structure/B14474310.png)
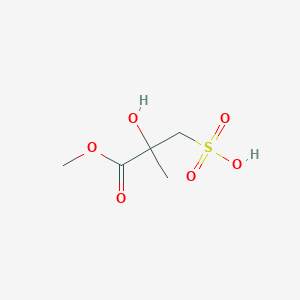
![(4-Methylphenyl)(1-phenylnaphtho[2,1-b]furan-2-yl)methanone](/img/structure/B14474324.png)
